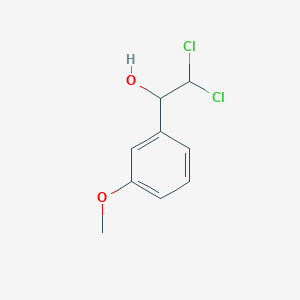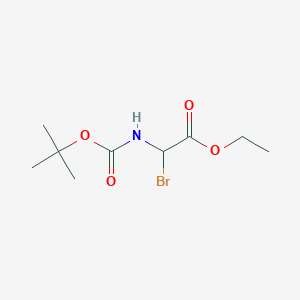
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Preparation of 2-Methylbenzyl chloride: This can be achieved by chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of 3-Trifluoromethylsulfanylpropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanesulfenyl chloride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-methylbenzyl chloride and 3-trifluoromethylsulfanylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
化学反应分析
Types of Reactions
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and propylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Methylbenzylamine
- 3-Trifluoromethylsulfanylpropylamine
- Benzylamine
Uniqueness
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a benzylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
属性
分子式 |
C12H16F3NS |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
N-[(2-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3NS/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3 |
InChI 键 |
GSHSXWWSDHTVES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNCCCSC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)

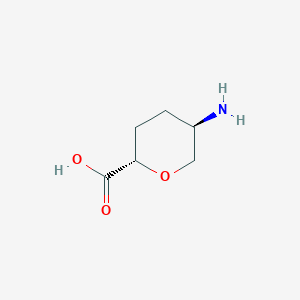
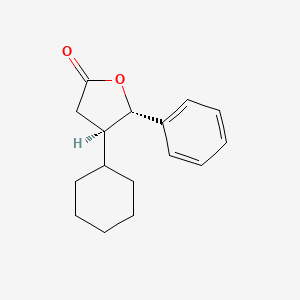
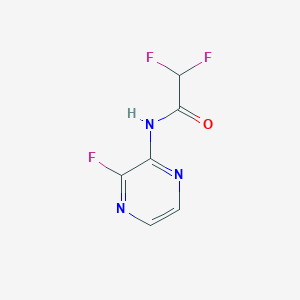
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
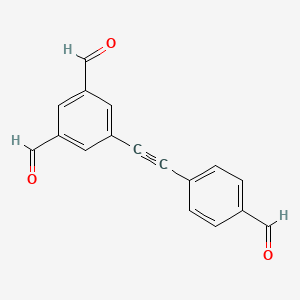
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
